

4-Methoxyquinoline-2-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyquinoline-2-carboxylic acid

Cat. No.: B090785

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **4-Methoxyquinoline-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates essential identifiers, physicochemical properties, safety data, and detailed experimental protocols for its synthesis. Furthermore, it explores the biological significance of the broader class of quinoline-carboxylic acids, providing context for potential research and development applications.

Chemical Identifiers and Properties

4-Methoxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Its unique structural features make it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for **4-Methoxyquinoline-2-carboxylic acid**[\[1\]](#)

Identifier	Value
CAS Number	15733-83-2
Molecular Formula	C ₁₁ H ₉ NO ₃
Molecular Weight	203.19 g/mol
MDL Number	MFCD00012336
InChI Key	Not Available
SMILES	<chem>COC1=CC(=NC2=CC=CC=C21)C(=O)O</chem>

Table 2: Physicochemical Properties of **4-Methoxyquinoline-2-carboxylic acid**[\[1\]](#)

Property	Value
Melting Point	197 °C (decomposes)
Boiling Point	349.5 °C at 760 mmHg (Predicted)
Density	1.325 g/cm ³ (Predicted)
Appearance	White to light brown solid
pKa	1.08 ± 0.30 (Predicted)

Safety and Handling

4-Methoxyquinoline-2-carboxylic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Statements	H315	Causes skin irritation.
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/eye protection/face protection.	
P302+P352	IF ON SKIN: Wash with plenty of water.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Experimental Protocols: Synthesis

The synthesis of 4-substituted-quinoline-2-carboxylic acids is well-established in the literature. The Doebner reaction provides a classical and effective one-pot method for this transformation. Below is a representative protocol for the synthesis of a quinoline-4-carboxylic acid derivative, which can be adapted for **4-Methoxyquinoline-2-carboxylic acid**.

Synthesis via Doebner Reaction

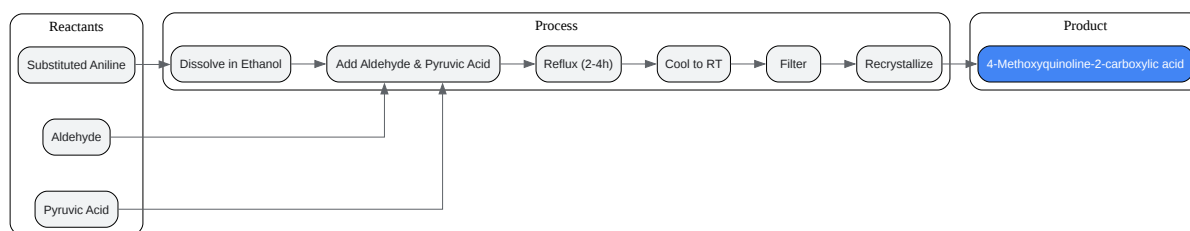
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. For the synthesis of **4-Methoxyquinoline-2-carboxylic acid**, a suitable aniline precursor would be required.

Materials:

- Substituted Aniline (e.g., p-Anisidine for a methoxy-substituted analog)
- Aldehyde (e.g., Glyoxylic acid for the 2-carboxy functionality)
- Pyruvic Acid
- Ethanol (or other suitable solvent)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 equivalent) in ethanol.
- **Addition of Reagents:** To the stirred solution, add the aldehyde (1.0 equivalent) followed by the dropwise addition of pyruvic acid (1.0 equivalent).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
- **Isolation:** Collect the solid product by vacuum filtration and wash with cold ethanol.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).



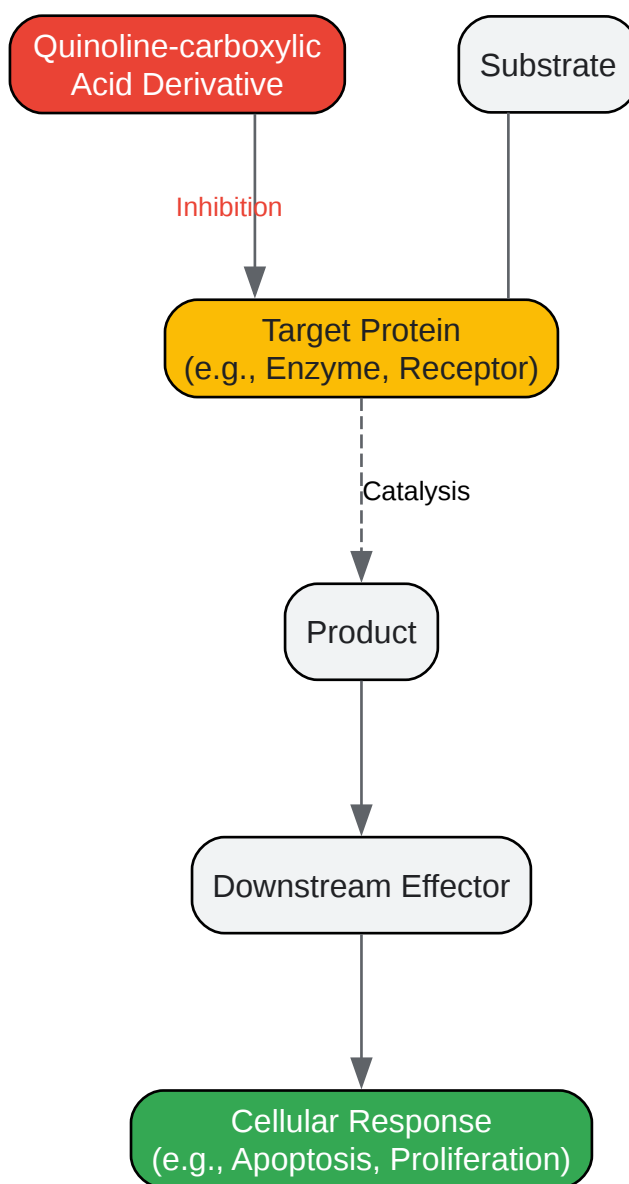
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Caption: General workflow for the synthesis of **4-Methoxyquinoline-2-carboxylic acid** via the Doebner reaction.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathway modulation by **4-Methoxyquinoline-2-carboxylic acid** are limited, the quinoline core is a well-known privileged scaffold in medicinal chemistry. Derivatives of quinoline-carboxylic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as dihydroorotate dehydrogenase and sirtuin 3 (SIRT3).

The general mechanism of action for many quinoline-based inhibitors involves their interaction with the active site of target proteins, leading to the modulation of downstream signaling pathways. For instance, inhibition of a key enzyme in a metabolic pathway could lead to the accumulation of upstream metabolites and the depletion of downstream products, thereby affecting cellular processes that rely on this pathway.



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Caption: A logical diagram illustrating the potential mechanism of action for a quinoline-carboxylic acid derivative.

Conclusion

4-Methoxyquinoline-2-carboxylic acid is a readily accessible compound with a well-defined chemical profile. The synthetic routes to this and related compounds are robust and high-yielding. While its specific biological functions are yet to be fully elucidated, the prevalence of the quinoline-carboxylic acid scaffold in a multitude of bioactive molecules suggests that it is a

promising candidate for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

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References

- 1. m.molbase.com [m.molbase.com]
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